

Comprehensive Guide to Methyl 3-oxothiomorpholine-2-carboxylate: Synthesis, Reactivity, and Applications

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Compound of Interest

Compound Name:	Methyl 3-oxothiomorpholine-2-carboxylate
CAS No.:	1795304-62-9
Cat. No.:	B1373206

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Introduction: The Scaffold

Methyl 3-oxothiomorpholine-2-carboxylate (CAS: 1795304-62-9) represents a specialized heterocyclic scaffold that bridges the gap between simple amino acid derivatives and conformationally constrained pharmacophores. As a derivative of thiomorpholine-3-one, it functions as a cyclic analog of thiomalonates or cysteine derivatives, offering a unique electronic and steric profile for medicinal chemistry campaigns.

This molecule is increasingly recognized as a "privileged structure" for two primary reasons:

- **Active Methine Center:** The C2 position, flanked by a sulfur atom, an ester carbonyl, and a lactam carbonyl, is highly acidic, making it an excellent nucleophile for creating quaternary stereocenters.
- **Peptidomimetic Potential:** It serves as a constrained analog of

-amino acids, useful in designing protease inhibitors or GPCR ligands where rigidification improves selectivity.

Physicochemical Properties & Structural Analysis[1] [2]

Structural Connectivity

The molecule consists of a six-membered saturated ring containing one sulfur atom (position 1) and one nitrogen atom (position 4).

- C2 Position: Substituted with a methyl ester (-COOMe). This is the chiral center in the racemic synthesis and the site of highest acidity.
- C3 Position: A carbonyl group (C=O), forming the lactam with N4.
- Conformation: The thiomorpholine ring typically adopts a chair-like conformation. The bulky ester group at C2 will prefer an equatorial orientation to minimize 1,3-diaxial interactions, though the planar lactam bond (N4-C3) introduces significant ring flattening.

Key Physical Data

Property	Value / Description
CAS Number	1795304-62-9
Molecular Formula	
Molecular Weight	175.21 g/mol
Physical State	Solid (typically off-white to pale yellow crystalline powder)
Solubility	Soluble in polar organic solvents (DMSO, DMF, MeOH, DCM); sparingly soluble in water.[1]
pKa (C2-H)	Est. 10–12 (highly activated methine)
H-Bond Donors	1 (Amide NH)
H-Bond Acceptors	4 (Ester C=O, Amide C=O, Ester O, Sulfur)

Synthetic Routes

The most robust synthesis of **methyl 3-oxothiomorpholine-2-carboxylate** relies on the condensation of 2-aminoethanethiol (cysteamine) with dimethyl 2-halomalonates. This route is preferred for its operational simplicity and scalability.

Standard Synthetic Protocol

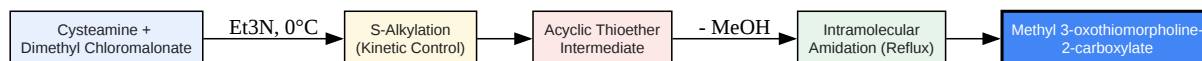
Reagents: Cysteamine hydrochloride, Dimethyl chloromalonate, Triethylamine (), Methanol (MeOH).

Step-by-Step Methodology:

- Preparation of Thiolate: Dissolve cysteamine hydrochloride (1.0 equiv) in dry methanol under atmosphere. Add (2.2 equiv) dropwise at 0°C to liberate the free amine and thiol.
- S-Alkylation: Add dimethyl chloromalonate (1.0 equiv) dropwise. The sulfur atom, being more nucleophilic than the nitrogen, attacks the alkyl halide first.
 - Insight: Maintaining low temperature (0°C to RT) favors S-alkylation over N-alkylation.
- Cyclization (Amidation): Heat the reaction mixture to reflux (60–70°C) for 4–6 hours. The pendant amine attacks one of the methyl ester groups, forming the lactam ring and releasing methanol.
- Workup: Concentrate the solvent. Redissolve the residue in DCM and wash with dilute HCl (to remove unreacted amine) and brine. Dry over .
- Purification: Recrystallize from EtOAc/Hexanes or purify via silica gel chromatography (eluent: DCM/MeOH).

Mechanistic Pathway Visualization

The following diagram illustrates the stepwise transformation from acyclic precursors to the heterocyclic core.



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Figure 1: Synthetic pathway via condensation of cysteamine and dimethyl chloromalonate.

Chemical Reactivity Profile

The versatility of **methyl 3-oxothiomorpholine-2-carboxylate** lies in its multiple reactive sites.

C2-Alkylation (Active Methine)

The proton at C2 is the most reactive site. Deprotonation with a mild base (e.g.,

, NaH) generates a stabilized enolate.

- Application: This is widely used to introduce alkyl or allyl groups. For example, Pd-catalyzed allylic alkylation (DAAA) can be used to create quaternary stereocenters at C2, a technique utilized in the synthesis of complex natural products.
- Protocol Insight: Use polar aprotic solvents (DMF, THF) to maximize enolate reactivity.

N-Alkylation

The amide nitrogen (N4) can be alkylated using strong bases (NaH) and alkyl halides.

- Selectivity: If non-selective conditions are used, C-alkylation usually competes. To favor N-alkylation, one may need to protect C2 or use specific solvent effects, though C2 is generally more acidic () than the amide NH (). Correction: Actually, the C2 position is significantly more acidic; therefore, C-alkylation typically occurs first. To achieve N-alkylation, one often requires the C2 position to be already substituted or blocked.

Oxidation (Sulfur)

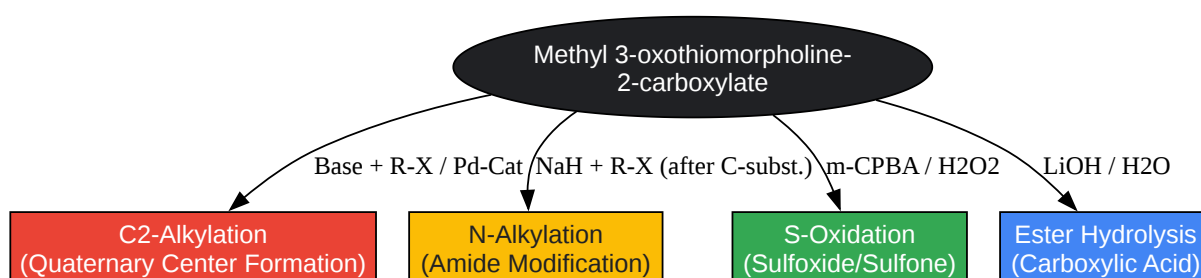
The sulfur atom can be selectively oxidized to the sulfoxide (S=O) or sulfone (O=S=O) using

-CPBA or

- Impact: Oxidation changes the ring pucker and increases the acidity of the

-protons further. Sulfones are often used to increase solubility or metabolic stability.

Reactivity Map



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Figure 2: Divergent reactivity profile of the scaffold.

Applications in Drug Discovery

Peptidomimetics

This scaffold is a bioisostere for proline or cyclic cysteine derivatives. By incorporating this core into a peptide chain, researchers can:

- Restrict Conformation: Lock the peptide backbone into a specific turn (e.g., -turn).

- Enhance Stability: The thioether and lactam linkages are resistant to common proteolytic enzymes.

Asymmetric Synthesis Substrate

Research by the Stoltz group has highlighted related lactams as substrates for Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation (Pd-DAAA).[2] This scaffold serves as a template to generate chiral quaternary centers with high enantioselectivity, which can then be ring-opened or further derivatized to access acyclic chiral building blocks.

Safety and Handling

- Hazards: Like many -halo esters and thiols used in its synthesis, the precursors are lachrymators and skin irritants. The final product is generally considered an irritant (H315, H319, H335).
- Storage: Store in a cool, dry place under inert atmosphere () to prevent slow oxidation of the sulfur or hydrolysis of the ester.
- Disposal: All sulfur-containing waste must be treated with bleach (hypochlorite) to oxidize potential odorous byproducts before disposal.

References

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